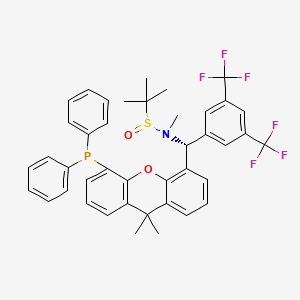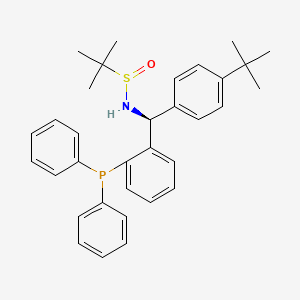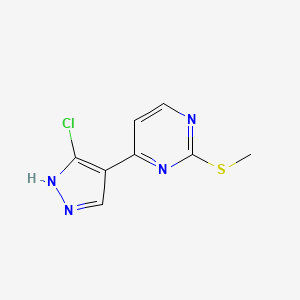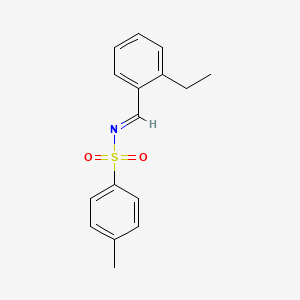
1-(4-(Methylsulfonyl)phenyl)ethane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Methylsulfonyl)phenyl)ethane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C9H11ClO4S2 and a molecular weight of 282.76 g/mol . This compound is characterized by the presence of a sulfonyl chloride group attached to a phenyl ring substituted with a methylsulfonyl group. It is commonly used in organic synthesis and various industrial applications due to its reactivity and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Methylsulfonyl)phenyl)ethane-1-sulfonyl chloride typically involves the reaction of 4-(methylsulfonyl)phenyl ethanone with chlorinating agents such as thionyl chloride or phosphorus pentachloride . The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group.
Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes using thionyl chloride or sulfuryl chloride. The reaction is conducted in specialized reactors to handle the corrosive nature of the reagents and the exothermic nature of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-(Methylsulfonyl)phenyl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methylsulfonyl group can undergo oxidation to form sulfone derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Major Products:
Sulfonamides: Formed from reactions with amines
Sulfonate Esters: Formed from reactions with alcohols
Sulfones: Formed from oxidation reactions
Wissenschaftliche Forschungsanwendungen
1-(4-(Methylsulfonyl)phenyl)ethane-1-sulfonyl chloride is utilized in various scientific research fields, including:
Wirkmechanismus
The mechanism of action of 1-(4-(Methylsulfonyl)phenyl)ethane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide and sulfonate ester bonds . This reactivity is exploited in various synthetic and industrial applications.
Similar Compounds:
Methanesulfonyl chloride (CH3SO2Cl): A simpler sulfonyl chloride used in similar applications.
4-(Trifluoromethyl)benzenesulfonyl chloride (C7H4ClF3O2S): A fluorinated analog with enhanced reactivity and stability.
Uniqueness: this compound is unique due to the presence of both a methylsulfonyl and a sulfonyl chloride group on the same aromatic ring. This dual functionality allows for versatile reactivity and application in complex organic synthesis .
Eigenschaften
Molekularformel |
C9H11ClO4S2 |
|---|---|
Molekulargewicht |
282.8 g/mol |
IUPAC-Name |
1-(4-methylsulfonylphenyl)ethanesulfonyl chloride |
InChI |
InChI=1S/C9H11ClO4S2/c1-7(16(10,13)14)8-3-5-9(6-4-8)15(2,11)12/h3-7H,1-2H3 |
InChI-Schlüssel |
YFTHJUSKDDZWPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)C)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2-{[(5-Bromo-2-thienyl)methylene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B13650795.png)
![4-(Benzofuran-2-yl)-6-methylbenzo[d]thiazol-2-amine](/img/structure/B13650797.png)


![6-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B13650838.png)

